molecular formula C7H9N3O2 B13508086 Methyl pyrazin-2-ylglycinate

Methyl pyrazin-2-ylglycinate

Cat. No.: B13508086
M. Wt: 167.17 g/mol
InChI Key: SJCNEEALJKXRBK-UHFFFAOYSA-N
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Description

Methyl pyrazin-2-ylglycinate is a chemical compound that belongs to the class of pyrazine derivatives Pyrazines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl pyrazin-2-ylglycinate typically involves the reaction of pyrazine derivatives with glycine esters. One common method is the nucleophilic substitution reaction where a pyrazine derivative reacts with an ester of glycine under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is typically heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl pyrazin-2-ylglycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce dihydropyrazine derivatives.

Scientific Research Applications

Methyl pyrazin-2-ylglycinate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Industry: Used in the synthesis of agrochemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of methyl pyrazin-2-ylglycinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

    Methylpyrazine: A simpler pyrazine derivative with similar chemical properties.

    2-Methylpyrazine: Another pyrazine derivative with a methyl group at the 2-position.

    Pyrrolopyrazine Derivatives: Compounds containing both pyrrole and pyrazine rings, known for their diverse biological activities.

Uniqueness: Methyl pyrazin-2-ylglycinate is unique due to its specific structure, which combines the pyrazine ring with a glycine ester moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

methyl 2-(pyrazin-2-ylamino)acetate

InChI

InChI=1S/C7H9N3O2/c1-12-7(11)5-10-6-4-8-2-3-9-6/h2-4H,5H2,1H3,(H,9,10)

InChI Key

SJCNEEALJKXRBK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=NC=CN=C1

Origin of Product

United States

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